7-Hydroxyheptanamide

Overview

Description

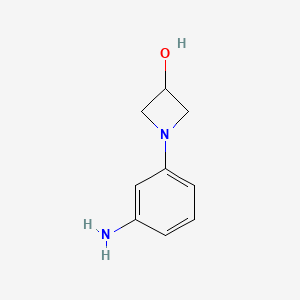

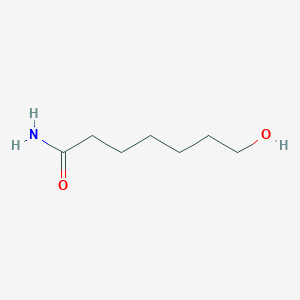

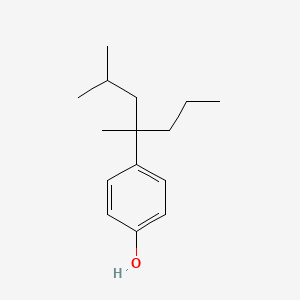

7-Hydroxyheptanamide (CAS# 14565-12-9) is a useful research chemical . It has a molecular weight of 145.20 and a molecular formula of C7H15NO2 . The compound contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

In the field of medicinal chemistry, this compound has been synthesized as part of a series of ACY-1215 analogs based on a diphenylpyrimidine scaffold . The most potent compound in this series, 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide, inhibited HDAC6 with an IC50 of 3.8 nM and showed 26-fold selectivity over HDAC1 .Molecular Structure Analysis

The molecular structure of this compound includes 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The compound contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 145.20 and a molecular formula of C7H15NO2 . It has a complexity of 93.6, a topological polar surface area of 63.3, and an XLogP3 of -1.1 .Mechanism of Action

Target of Action

7-Hydroxyheptanamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique isozyme in the HDAC family that mainly exists in the cytoplasm and exhibits distinctive characteristics . It plays a crucial role in cancer treatment, and the development of selective HDAC6 inhibitors has attracted significant attention in recent years .

Mode of Action

This compound interacts with HDAC6 by inhibiting its activity . HDACs are enzymes that remove acetyl groups from the amino-terminal lysine residues of histones and non-histone proteins . By inhibiting HDAC6, this compound can interfere with the deacetylation process, leading to changes in gene expression and cellular functions .

Biochemical Pathways

The inhibition of HDAC6 by this compound affects various biochemical pathways. HDAC6 has two tandem catalytic domains that directly act on a host of cytosolic proteins and substrates such as α- and β-tubulin, heat shock protein, assembled microtubules, and cortactin . The inhibition of HDAC6 can therefore impact these proteins and the pathways they are involved in .

Result of Action

The inhibition of HDAC6 by this compound can lead to promising antiproliferative activities against different tumor cell lines . This suggests that this compound could potentially be used as a therapeutic agent in cancer treatment .

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-hydroxyheptanamide in lab experiments is that it is a naturally occurring compound and has been shown to have low toxicity. This makes it a potentially safer alternative to other anti-inflammatory and analgesic drugs. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of potential future directions for research on 7-hydroxyheptanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects in different experimental settings.

Scientific Research Applications

Research on 7-hydroxyheptanamide has shown that it has potential therapeutic applications in various fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, neuropathic pain, and inflammatory conditions. It has also been suggested that it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name |

7-hydroxyheptanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-7(10)5-3-1-2-4-6-9/h9H,1-6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOYCYMZFCPELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319061 | |

| Record name | 7-Hydroxyheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14565-12-9 | |

| Record name | 7-Hydroxyheptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14565-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanol, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3187254.png)

![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)